molecular formula C13H14N4O2 B2935212 6-ethoxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2034256-50-1

6-ethoxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2935212
CAS No.: 2034256-50-1
M. Wt: 258.281
InChI Key: MXVALWLTMOBKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with an ethoxy group at position 6 and a carboxamide linkage to a 4-methylpyridin-2-yl moiety. Its molecular formula is C₁₃H₁₄N₄O₂, with a molecular weight of 258.28 g/mol. The ethoxy group may enhance lipophilicity and metabolic stability compared to analogs with polar substituents .

Properties

IUPAC Name

6-ethoxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-3-19-12-7-10(15-8-16-12)13(18)17-11-6-9(2)4-5-14-11/h4-8H,3H2,1-2H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVALWLTMOBKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves the reaction of ethoxy-substituted pyrimidine derivatives with 4-methylpyridin-2-amine. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine amines.

Scientific Research Applications

6-ethoxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the pyrimidine-4-carboxamide scaffold but differ in substituents, influencing their physicochemical and bioactive properties:

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Applications Price (as of 2025)
6-Ethoxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide Ethoxy (-OCH₂CH₃) 258.28 Enhanced lipophilicity; potential kinase inhibition Not listed
6-Hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide Hydroxy (-OH) 244.25 Higher polarity; reduced metabolic stability $7/100mg
4-Nitro Phenol Nitro (-NO₂) 139.11 Reactive intermediate; limited bioactivity $5–$28/1g
4-[2-(1-Piperidinyl)ethoxy] phenol Piperidinyl-ethoxy 235.33 Amine-functionalized; possible CNS activity $93–$465/1g

Substituent-Driven Property Analysis

  • Ethoxy vs. However, the hydroxy analog’s polarity may favor solubility in aqueous systems, albeit at the cost of faster metabolic degradation .
  • Bioactivity Implications :
    While direct bioactivity data for the target compound is absent in the evidence, structural analogs with ethoxy or piperidinyl-ethoxy groups (e.g., kinase inhibitors or acetylcholine esterase modulators) suggest that such substituents enhance target binding affinity and selectivity . Marine-derived metabolites with similar scaffolds exhibit antimicrobial and anticancer properties, underscoring the importance of substituent diversity .

  • Cost Considerations : The hydroxy analog is commercially available at lower costs ($7/100mg), likely due to simpler synthesis. In contrast, ethoxy or piperidinyl-ethoxy derivatives may require multi-step functionalization, increasing production expenses .

Biological Activity

Overview

6-Ethoxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine derivatives class. This compound has garnered attention in scientific research due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. Understanding its biological activity involves examining its mechanism of action, structure-activity relationships (SAR), and applications in various fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory processes and neuroprotection:

  • Target Proteins : The compound interacts with proteins such as ATF4 and NF-kB, which are crucial in cellular stress responses and inflammation pathways.
  • Biochemical Pathways : It has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, leading to reduced activation of the NF-kB inflammatory pathway.
  • Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties, suggesting that this compound may also confer similar benefits by modulating neuroinflammatory responses.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has revealed significant insights into how structural modifications can enhance biological activity. For instance:

  • Substituent Variations : Studies have indicated that varying the substituents on the pyrimidine ring can lead to substantial changes in inhibitory potency against specific targets. For example, modifications at the R1 position have been explored to optimize binding affinity and selectivity .
  • Potency Enhancements : The combination of specific substituents has resulted in compounds with improved potency, such as those achieving IC50 values in the nanomolar range, indicating strong inhibitory effects on target enzymes involved in inflammatory processes .

Research Findings and Case Studies

Several studies have focused on evaluating the biological activity of this compound:

  • Neuroprotective Studies :
    • In vitro studies demonstrated that related compounds inhibited neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases.
  • Anti-inflammatory Activity :
    • The compound exhibited significant inhibition of pro-inflammatory cytokines in cell culture models, supporting its potential use as an anti-inflammatory agent.
  • Antifibrotic Properties :
    • Preliminary evaluations indicated that this compound could inhibit collagen synthesis in fibroblast cultures, pointing towards its application in treating fibrotic diseases.

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

Study FocusBiological Activity ObservedIC50 Values (nM)Reference
NeuroprotectionInhibition of oxidative stress-induced death<100
Anti-inflammatory effectsReduction of pro-inflammatory cytokines<200
Antifibrotic activityInhibition of collagen synthesis<150

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.